3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-11-21-18-16(17(24)14-5-3-4-6-15(14)22(18)2)19(25)23(11)13-9-7-12(20)8-10-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJKBVMOYZKEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327014 | |
| Record name | 3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899385-53-6 | |
| Record name | 3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione typically involves a multi-component reaction. One common method involves the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . This method is favored due to its high yield, short reaction times, and compliance with green chemistry protocols.
Industrial Production Methods
Industrial production of this compound may involve scaling up the multi-component reaction process. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The process may also involve continuous flow reactors to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidoquinoline compounds exhibit promising anticancer properties. Studies show that 3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Antimalarial Potential
Recent investigations have explored the antimalarial potential of pyrimidine derivatives, including this compound. The compound demonstrated activity against Plasmodium falciparum in laboratory settings, suggesting it could serve as a lead compound for developing new antimalarial drugs .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing 4-fluoroaniline and appropriate carbonyl compounds to form the pyrimidine core.
- Cyclization Techniques : Employing cyclization agents to facilitate the formation of the quinoline structure.
- Functionalization Steps : Introducing methyl groups at specific positions to enhance biological activity.
These synthetic routes are crucial for modifying the compound to optimize its pharmacological properties.
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and an increase in apoptotic markers compared to untreated controls. This study reinforces the potential of this compound as a lead for developing novel anticancer therapies .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, researchers tested various concentrations of the compound against common bacterial strains. The results showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding suggests its potential use as an alternative or adjunct therapy in treating bacterial infections .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to DNA, thereby interfering with DNA replication and transcription processes . This binding affinity contributes to its antitumor activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Electronic Differences
A. Substituent Effects on the Pyrimidoquinoline Core
Key Observations :
- The 4-fluorophenyl group enhances electrophilicity compared to phenyl, improving interactions with biological targets (e.g., enzymes or DNA) .
- Bromophenyl derivatives exhibit higher steric hindrance and may alter binding kinetics .
B. Reaction Efficiency
A. Anticancer Activity
- Target Compound : Fluorine enhances metabolic stability, improving bioavailability. Comparable to doxorubicin in cytotoxicity against MCF-7 and HeLa cells (IC₅₀ = 1.2–2.5 µM) .
- Glycosylated Analogues (e.g., 13a) : Exhibit higher solubility but reduced membrane permeability, leading to lower IC₅₀ values (3.8–5.1 µM) .
- 3-Butyl Derivatives : Lipophilic substituents improve blood-brain barrier penetration but show moderate activity (IC₅₀ = 10–15 µM) .
B. Anti-inflammatory Activity
- Target Compound : Moderate COX-2 inhibition (65% at 50 µM) due to fluorine’s polar interactions .
- Methoxy-Substituted Derivatives : Enhanced activity (83% inhibition) via hydrogen bonding with COX-2 active sites .
Physicochemical Properties
| Property | Target Compound | Phenyl Analog | Methoxybenzyl Analog |
|---|---|---|---|
| Melting Point (°C) | 220–225 | 214–216 | 178–180 |
| LogP (Predicted) | 3.2 | 3.5 | 2.8 |
| Aqueous Solubility (µg/mL) | 12.5 | 8.3 | 25.7 |
Key Notes:
- Fluorine reduces lipophilicity (lower LogP) compared to phenyl, enhancing solubility.
- Methoxy groups improve solubility but reduce thermal stability (lower melting points) .
Biological Activity
3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimido[4,5-b]quinoline core with a fluorophenyl substituent. The presence of the fluorine atom may enhance its biological activity by influencing lipophilicity and electronic properties.
Research indicates that compounds similar to this compound often exhibit activity against various biological targets:
- Kinase Inhibition : Many quinoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, studies on related compounds have shown significant inhibitory effects on c-Met kinase, a target implicated in tumor growth and metastasis .
- Antiproliferative Effects : Similar compounds have demonstrated antiproliferative activity against multiple cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the quinoline scaffold can enhance potency against specific cancer types .
Biological Activity Data
Case Studies
- In Vitro Studies : A study involving derivatives of pyrimidoquinoline showed that these compounds could inhibit the proliferation of cancer cells in a dose-dependent manner. Compounds with similar structures exhibited IC50 values as low as 0.14 µM against H460 cells, indicating strong potential as anticancer agents .
- Mechanistic Insights : In another investigation, docking studies revealed that certain derivatives bind effectively to the c-Met binding site, which is critical for their inhibitory action. This suggests that the compound may function through competitive inhibition at key enzymatic sites involved in tumorigenesis .
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, related compounds have shown varying degrees of cytotoxicity. It is essential to evaluate the safety profile through comprehensive preclinical studies before clinical application.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-component cyclocondensation reactions. For example, a three-component reaction involving aminouracil derivatives, cyclic ketones (e.g., cyclohexanone), and aromatic aldehydes under microwave irradiation achieves yields of 50–65% . Traditional reflux methods require longer reaction times (8–24 hours) but can be enhanced using ZrO₂ nanoparticle catalysts in ethylene glycol, reducing time to 8–60 minutes with yields up to 98% .
- Optimization : Ultrasound-assisted synthesis with Fe(DS)₃ as a surfactant-catalyst hybrid improves atom economy and reduces byproducts .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for purity assessment?
- Techniques :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorophenyl protons at δ 6.70–6.94 ppm, methyl groups at δ 2.27–3.34 ppm) .
- IR Spectroscopy : Identifies carbonyl stretches (~1704 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 352–506) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values in anticancer assays)?
- Root Causes : Discrepancies arise from differences in cell lines (e.g., MCF-7 vs. HeLa), assay protocols (MTT vs. SRB), or compound solubility in DMSO/PBS .
- Mitigation :
- Standardize assay conditions (e.g., 72-hour exposure, 10% FBS media) .
- Use orthogonal techniques (e.g., flow cytometry for apoptosis vs. Western blot for target validation) .
- Report solvent effects (e.g., DMSO >0.1% may alter membrane permeability) .
Q. How does the fluorophenyl substituent influence the compound’s mechanism of action in antimicrobial or anticancer studies?
- Mechanistic Insights :
- Anticancer : The 4-fluorophenyl group enhances DNA intercalation, disrupting topoisomerase II activity. This correlates with G2/M cell cycle arrest in leukemia cell lines (IC₅₀ <1 µM) .
- Antimicrobial : Fluorine’s electronegativity improves membrane penetration, targeting cytochrome P450 in Candida albicans (MIC: 4–8 µg/mL) .
Q. What advanced catalytic systems improve the scalability of pyrimidoquinoline synthesis?
- Catalysts :
- ZrO₂ nanoparticles : Enable solvent-free synthesis at 120°C with 90–98% yields .
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes for glycoside derivatives) .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
